molecular formula C25H20ClFN2O4S B2959838 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866808-77-7

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2959838
CAS No.: 866808-77-7
M. Wt: 498.95
InChI Key: WYVSZGYOLCYCOA-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a synthetic small molecule featuring a quinoline core substituted with a chloro group at position 6, a 4-fluorobenzenesulfonyl moiety at position 3, and an acetamide group linked to a 2,5-dimethylphenyl ring. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, or enzyme inhibitory activity . The 4-fluorobenzenesulfonyl group enhances electronegativity and metabolic stability, while the 2,5-dimethylphenyl substituent may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-4-16(2)21(11-15)28-24(30)14-29-13-23(25(31)20-12-17(26)5-10-22(20)29)34(32,33)19-8-6-18(27)7-9-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSZGYOLCYCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Substitution reactions: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro substituents on the benzene ring.

    Acylation: The final step involves the acylation of the quinoline derivative with N-(2,5-dimethylphenyl)acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluoro positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation reactions using chlorine or fluorine gas, sulfonylation using sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Structural Implications :

  • Quinoline vs. Pyrazolone Cores: The quinoline scaffold (target compound) offers planar aromaticity conducive to intercalation or π-π stacking, whereas pyrazolone derivatives (e.g., ) exhibit conformational flexibility and hydrogen-bonding capacity via keto-amide groups.
  • The 4-fluorobenzenesulfonyl group increases electronegativity and resistance to oxidative metabolism relative to non-fluorinated sulfonamides .

Biological Activity

The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a chloro group and a sulfonyl moiety, suggest promising interactions with biological targets, particularly in the context of antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H18ClFN2O4SC_{24}H_{18}ClFN_2O_4S, with a molecular weight of approximately 484.93 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.

Antibacterial Properties

Preliminary studies indicate that the compound exhibits significant antibacterial activity. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The chloro substituent is believed to enhance the binding affinity to these targets, thereby increasing the compound's efficacy against various bacterial strains .

Structure-Activity Relationship (SAR)

The structure of the compound allows for diverse interactions with biological targets. The quinoline core is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The addition of chloro and fluorine substituents appears to play a crucial role in modulating these activities.

Case Studies

  • Antibacterial Efficacy : In vitro studies have demonstrated that the compound effectively inhibits the growth of several Gram-positive and Gram-negative bacterial strains. Specific assays revealed that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Molecular Docking Studies : Computational analyses using molecular docking techniques have shown that the compound binds favorably to PBPs with improved binding energies due to the presence of the chloro atom. This suggests a strong interaction with bacterial enzymes critical for cell wall synthesis .

Data Table: Biological Activity Overview

Activity TypeTargetObserved EffectReference
AntibacterialPenicillin-binding proteinsInhibition of growth
Molecular DockingPBPsEnhanced binding affinity
SAR AnalysisVarious bacterial enzymesModulation of activity

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